Tert-butyl 3-oxopentanoate
Overview
Description
Tert-butyl 3-oxopentanoate, also known as 3-oxopentanoic acid tert-butyl ester, is an organic compound with the molecular formula C9H16O3. It is a β-keto ester, characterized by the presence of both a ketone and an ester functional group. This compound is widely used in organic synthesis due to its reactivity and versatility.
Scientific Research Applications
Tert-butyl 3-oxopentanoate has numerous applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving β-keto esters.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Tert-butyl 3-oxopentanoate is a chemical compound that has been used in the synthesis of various organic compounds It’s known that the tert-butyl group, a component of this compound, has unique reactivity patterns and is used in various chemical transformations .
Mode of Action
The mode of action of this compound is primarily through its role in organic synthesis. It’s used as a reagent in the total synthesis of (±)-azaspirene and in the synthesis of (-)-cephalimysin A . The tert-butyl group in this compound is known for its unique reactivity pattern, which is utilized in various chemical transformations .
Biochemical Pathways
It’s known that the tert-butyl group, a component of this compound, is involved in various biosynthetic and biodegradation pathways .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 1989±80 °C and a density of 0968±006 g/cm3 .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a reagent in organic synthesis. It’s used in the total synthesis of (±)-azaspirene and in the synthesis of (-)-cephalimysin A
Action Environment
It’s known that the tert-butyl group, a component of this compound, has unique reactivity patterns that can be influenced by various factors .
Biochemical Analysis
Biochemical Properties
The tert-butyl group, a common feature in this compound, is known for its unique reactivity pattern and its role in chemical transformations .
Cellular Effects
Related compounds, such as tert-butyl hydroperoxide (tBHP), have been shown to induce oxidative stress in human colon cells .
Molecular Mechanism
The tert-butyl group is known for its unique reactivity pattern, which could influence its interactions with biomolecules .
Temporal Effects in Laboratory Settings
Related compounds, such as tert-butyl alcohol, have been studied for their impact on biopharmaceutical formulations .
Metabolic Pathways
Related compounds, such as methyl tert-butyl ether (MTBE), are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 3-oxopentanoate can be synthesized through various methods. One common approach involves the esterification of 3-oxopentanoic acid with tert-butanol in the presence of an acid catalyst. Another method includes the transesterification of ethyl 3-oxopentanoate with tert-butanol .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The reaction is typically carried out under controlled temperature and pressure conditions to optimize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions
Major Products:
Oxidation: 3-oxopentanoic acid.
Reduction: 3-hydroxy-pentanoate.
Substitution: Various substituted esters depending on the nucleophile used
Comparison with Similar Compounds
- Ethyl 3-oxopentanoate
- Methyl 3-oxopentanoate
- Isopropyl 3-oxopentanoate
Comparison: Tert-butyl 3-oxopentanoate is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it more selective in certain reactions compared to its ethyl or methyl counterparts .
Properties
IUPAC Name |
tert-butyl 3-oxopentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFWFCUOAZIKPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457892 | |
Record name | Tert-butyl 3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33400-61-2 | |
Record name | Tert-butyl 3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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